

4-(Difluoromethoxy)phenol: Technical Procurement & Validation Guide[1]

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Compound of Interest

Compound Name: 4-(Difluoromethoxy)phenol

CAS No.: 87789-47-7

Cat. No.: B1586983

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Executive Summary

4-(Difluoromethoxy)phenol (CAS 87789-47-7) is a specialized fluorinated building block critical for medicinal chemistry programs focused on bioisosteric replacement.[1] It serves as a lipophilic, metabolically stable surrogate for the phenol moiety, offering modulated H-bond donor acidity and improved membrane permeability.

While commercially available, the supply chain for this compound is bifurcated between high-cost catalog suppliers and variable-quality bulk manufacturers.[1] This guide provides a technical roadmap for procuring, validating, and handling **4-(Difluoromethoxy)phenol**, ensuring data integrity in downstream biological assays.

Key Parameter	Specification
CAS Number	87789-47-7 (Primary), do not confuse with 10031-82-0
IUPAC Name	4-(Difluoromethoxy)phenol
Molecular Formula	C ₇ H ₆ F ₂ O ₂
Molecular Weight	160.12 g/mol
Primary Application	Phenol Bioisostere, Scaffold Decoration
Storage Class	Hygroscopic, Light Sensitive, Inert Atmosphere

Chemical Profile & Bioisosteric Significance

Structural Utility

In drug design, the 4-(difluoromethoxy) group acts as a "lipophilic phenol."^[1] Unlike a standard methoxy group (

), the difluoromethoxy group (

) is a weak hydrogen bond donor due to the polarization of the C-H bond by the fluorine atoms.^[1]

- **Acidity Modulation:** The pKa of the remaining phenol hydroxyl is lowered by the electron-withdrawing effect of the para-OCF₂H group, altering receptor binding affinity.
- **Metabolic Stability:** The

moiety blocks metabolic O-dealkylation more effectively than a standard methoxy group.^[1]

Physical Properties^{[1][3]}

- **Appearance:** White to off-white crystalline solid or low-melting mass.^[1]
- **Melting Point:** Typically low (approx. 30–40 °C), often appearing as a supercooled liquid in shipping containers.

- Solubility: Soluble in DMSO, Methanol, DCM; sparingly soluble in water.

Commercial Availability & Supply Chain

The supply landscape is dominated by specialized fluorochemistry vendors rather than general catalog houses.

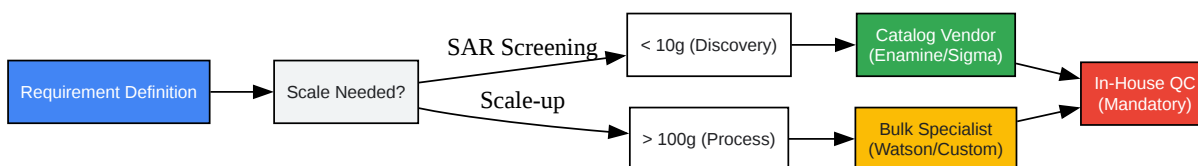
Validated Suppliers

Procurement should prioritize vendors with in-house fluorination capabilities to minimize batch-to-batch variability.^[1]

Supplier Tier	Vendor Name	Catalog #	Typical Purity	Lead Time
Primary (Western)	Enamine	ENAH0424ACE5	≥95%	1-2 Weeks
Primary (Bulk)	Watson Int.	87789-47-7	≥98%	2-3 Weeks
Aggregator	Sigma-Aldrich	Market Select	Variable	Variable
Specialist	Arctom	BD-A247867	97%	Stock Dependent

Procurement Strategy Diagram

The following workflow illustrates the decision logic for sourcing based on development stage (Discovery vs. Process Development).



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Figure 1: Strategic sourcing workflow distinguishing between catalog procurement for discovery and bulk sourcing for process development.

Synthesis & Impurity Profiling

Understanding the synthesis allows researchers to anticipate specific impurities that may interfere with biological assays or downstream chemistry.

Synthetic Route

The standard industrial route involves the difluoromethylation of hydroquinone.

[1]

Critical Impurities[1]

- Unreacted Hydroquinone: Difficult to remove if <1% remains; acts as a redox-active impurity (PAINS).
- Bis-alkylation (1,4-Bis(difluoromethoxy)benzene): The major side product.[1] It is non-polar and usually removed by chromatography, but trace amounts can affect gravimetric yield calculations.
- Regioisomers: Rare, but possible if starting material was impure.

Quality Assurance: A Self-Validating System

Do not rely solely on the Certificate of Analysis (CoA).[1] The following protocol acts as a self-validating system to ensure compound identity and purity before use.

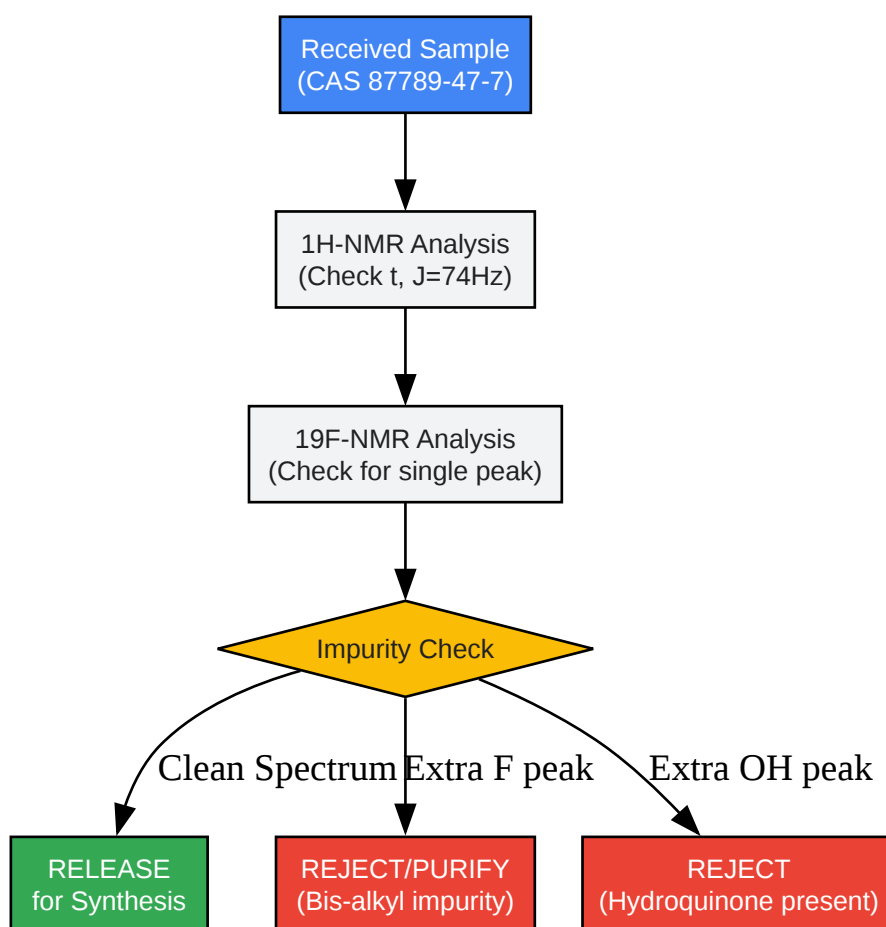
Validation Workflow

- Visual Inspection: Check for liquefaction (sign of moisture absorption or impurities lowering MP).
- $^1\text{H-NMR}$ (DMSO- d_6):
 - Look for the characteristic triplet of the
proton at
ppm (large

coupling, typically ~74 Hz).[1]

- Verify the integration of aromatic protons (4H) vs. the difluoromethyl proton (1H).
- ^{19}F -NMR (Decoupled):
 - Essential for detecting the bis-difluoromethoxy impurity, which will show a distinct chemical shift from the mono-substituted product.[1]

QC Decision Tree



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Figure 2: Quality Control Decision Tree for incoming raw material validation.

Handling & Stability

- Hygroscopicity: The phenolic hydroxyl group combined with the fluorinated ether makes the compound prone to moisture uptake. Store in a desiccator.
- Oxidation: Like all electron-rich phenols, it is susceptible to air oxidation over time.[1] Store under Argon/Nitrogen at 2-8°C.
- Safety: Treat as a toxic phenol. Avoid skin contact (transdermal absorption risk). No specific SDS exists for this exact CAS in many databases; assume toxicity profile similar to 4-(Trifluoromethoxy)phenol.[1]

References

- Watson International. **4-(Difluoromethoxy)phenol** Product Page. Retrieved from [1]
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Sources

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